molecular formula C14H16N4 B4471744 2-piperidino-4-(4-pyridyl)pyrimidine

2-piperidino-4-(4-pyridyl)pyrimidine

Cat. No.: B4471744
M. Wt: 240.30 g/mol
InChI Key: AWUQDYNGCXNASI-UHFFFAOYSA-N
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Description

2-Piperidino-4-(4-pyridyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a piperidine ring and at position 4 with a 4-pyridyl group. The 4-pyridyl group contributes to hydrogen bonding and π-π stacking interactions, while the piperidine moiety introduces steric and electronic effects that modulate activity .

Properties

IUPAC Name

2-piperidin-1-yl-4-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-10-18(11-3-1)14-16-9-6-13(17-14)12-4-7-15-8-5-12/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUQDYNGCXNASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidino-4-(4-pyridyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine and 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-piperidino-4-(4-pyridyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-piperidino-4-(4-pyridyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-piperidino-4-(4-pyridyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Steric Interactions

Key Findings:
  • Piperidine vs. Five-Membered Rings: Compounds with five-membered rings (e.g., pyrrolidine) at position 2 exhibit reduced steric bulk compared to 2-piperidino derivatives. However, their smaller plane size limits inhibitory activity against Mycobacterium tuberculosis (MIC > 10 μg/mL), as seen in compounds 1, 3, 6, 13, and 16 .
  • Bicyclic Substituents: Bicyclic rings (e.g., indole or quinoline derivatives) at position 2 increase steric hindrance, leading to clashes with Trp222 in InhA enzymes. This results in loss of hydrogen bonds with Thr196 and reduced activity (MIC 8–12 μg/mL) .
  • Piperidine Derivatives: 2-Piperidino-4-(4-pyridyl)pyrimidine analogs (e.g., compounds 33–35) show the lowest activity (MIC > 20 μg/mL) due to unfavorable steric interactions with Ala191, Gly192, and Trp222 .
Structural Comparison Table:
Compound Substituent at Position 2 Substituent at Position 4 MIC (μg/mL) Key Interaction Defects
INH (Isoniazid) Hydrazide 4-Pyridyl 0.05–0.1 Optimal H-bonding with Thr196
Compound 1 (Five-membered ring) Pyrrolidine 4-Pyridyl >10 Small plane size, no steric clash
Compound 9 (Bicyclic) Indole 4-Pyridyl 8–12 Steric clash with Trp222
This compound Piperidine 4-Pyridyl >20 Bulkiness disrupts Trp222 alignment

Electrostatic and Electronic Effects

Key Findings:
  • 4-Pyridyl vs. Phenyl Substitution : Replacing the 4-pyridyl group (as in compound 5) with a phenyl ring eliminates the nitrogen atom critical for hydrogen bonding with Thr194. This reduces activity (MIC > 15 μg/mL) .
  • Electronegative Substituents: Halogens (Cl, Br, I) or NO₂ groups at position 4 (e.g., compounds 11, 14, 20) enhance electronegativity but disrupt pyrophosphate interactions due to steric clashes with Trp222 .
  • Homopiperazine Derivatives : Compounds with a 4-pyridyl group at position 2 and a substituted homopiperazine ring at position 4 (e.g., 14dv_amine16) show superior potency (MIC 3–4 μg/mL) due to balanced steric and electronic properties .

Crystallographic and Physical Properties

  • Melting Points : 4-(4-Pyridyl)pyrimidine derivatives (e.g., 4-(4-pyridyl)pyrimidine) exhibit higher melting points (131–133°C) compared to isomers with 2-pyridyl (75–78°C) or 3-pyridyl (85–88°C) substituents, suggesting enhanced crystallinity and stability .
  • Molecular Weight : Derivatives like 4-chloro-N-piperidin-4-ylpyrimidin-2-amine (MW 249.14) and 4-chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (MW 423.73) highlight the impact of halogenation and extended substituents on molecular complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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